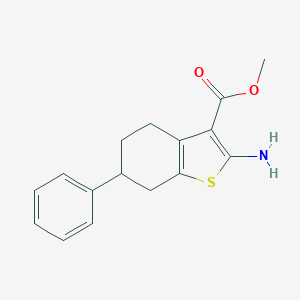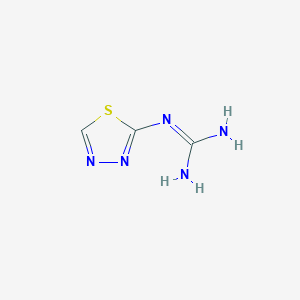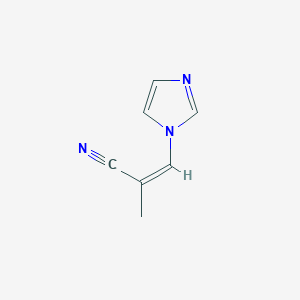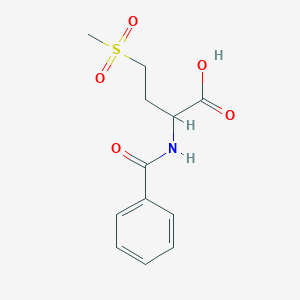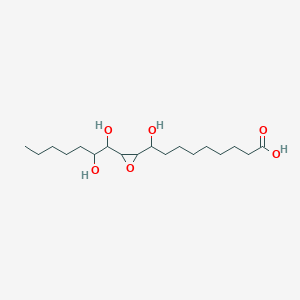
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid, commonly known as trihydroxyoctadecenoic acid (THOA), is a bioactive lipid that has been found to have significant effects on various biological processes. THOA is a member of the epoxyeicosatrienoic acid (EET) family, which is known to have anti-inflammatory, vasodilatory, and cardioprotective effects.
Wirkmechanismus
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid exerts its effects through the activation of various signaling pathways. It has been found to activate the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates lipid metabolism and inflammation. 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has also been found to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Biochemische Und Physiologische Effekte
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has been found to improve endothelial function, which is important for cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid is also relatively inexpensive compared to other bioactive lipids. However, one limitation of 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid. One area of interest is the potential use of 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid as a treatment for inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid for these conditions. Another area of interest is the potential use of 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid as a cardioprotective agent. Future studies should focus on the mechanisms by which 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid exerts its cardioprotective effects and the potential use of 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid in the prevention and treatment of cardiovascular diseases. Finally, more research is needed to fully understand the signaling pathways activated by 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid and its potential interactions with other bioactive lipids.
Synthesemethoden
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid is synthesized from linoleic acid, which is a polyunsaturated fatty acid found in various vegetable oils. The synthesis of 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid involves the epoxidation of linoleic acid, followed by hydrolysis and oxidation of the resulting epoxy intermediate.
Wissenschaftliche Forschungsanwendungen
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has anti-inflammatory effects, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid has also been found to have cardioprotective effects, making it a potential treatment for cardiovascular diseases such as hypertension and atherosclerosis.
Eigenschaften
CAS-Nummer |
119264-83-4 |
|---|---|
Produktname |
9,12,13-Trihydroxy-10,11-epoxyoctadecanoic acid |
Molekularformel |
C18H34O6 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
9-[3-(1,2-dihydroxyheptyl)oxiran-2-yl]-9-hydroxynonanoic acid |
InChI |
InChI=1S/C18H34O6/c1-2-3-7-10-13(19)16(23)18-17(24-18)14(20)11-8-5-4-6-9-12-15(21)22/h13-14,16-20,23H,2-12H2,1H3,(H,21,22) |
InChI-Schlüssel |
YLYPKKPAWGKMSA-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(C1C(O1)C(CCCCCCCC(=O)O)O)O)O |
Kanonische SMILES |
CCCCCC(C(C1C(O1)C(CCCCCCCC(=O)O)O)O)O |
Synonyme |
9,12,13-TEODA 9,12,13-trihydroxy-10,11-epoxyoctadecanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



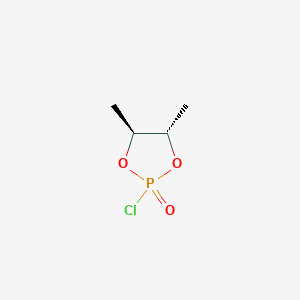
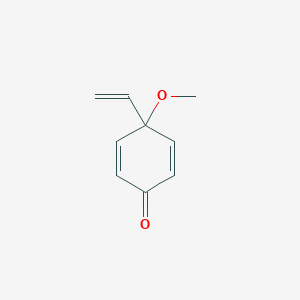
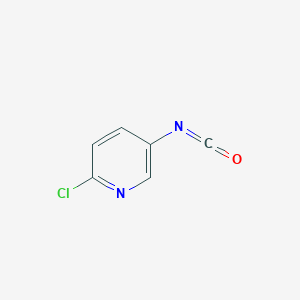
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
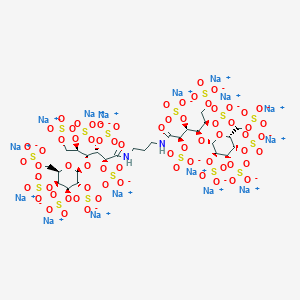


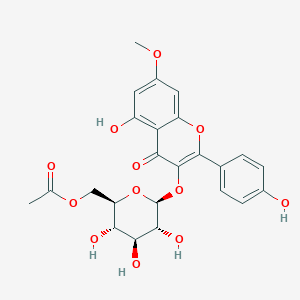
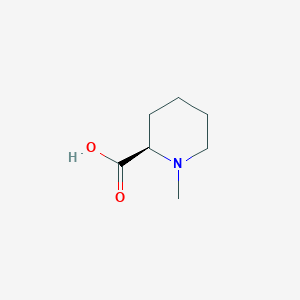
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
